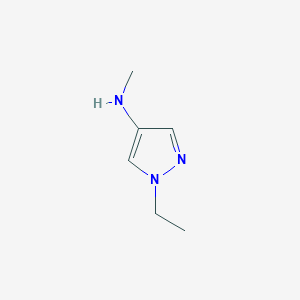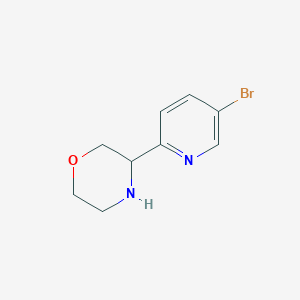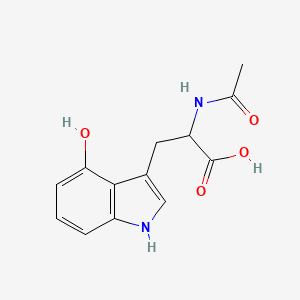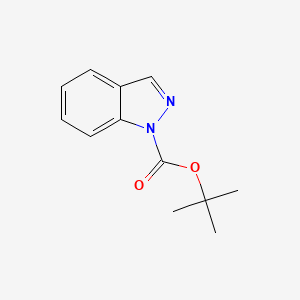
1-ethyl-N-methyl-1H-pyrazol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Ethyl-N-methyl-1H-pyrazol-4-amine is a heterocyclic organic compound belonging to the pyrazole family Pyrazoles are characterized by a five-membered ring structure containing three carbon atoms and two adjacent nitrogen atoms
Preparation Methods
The synthesis of 1-ethyl-N-methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the cyclocondensation of hydrazine with a suitable carbonyl compound, followed by alkylation. For instance, the reaction of ethyl hydrazine with a methyl ketone under acidic conditions can yield the desired pyrazole derivative . Industrial production methods often employ similar strategies but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
1-Ethyl-N-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Common reagents and conditions for these reactions include mild temperatures and the use of catalysts like palladium or copper to facilitate the reactions . Major products formed from these reactions include various substituted pyrazoles, which can be further functionalized for specific applications .
Scientific Research Applications
1-Ethyl-N-methyl-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-ethyl-N-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity . The compound’s structure allows it to interact with various biological pathways, influencing processes such as inflammation and cell proliferation .
Comparison with Similar Compounds
1-Ethyl-N-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
1-Ethyl-4-methyl-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the methyl group, which can influence its reactivity and applications.
1-Methyl-1H-pyrazol-4-amine: This compound lacks the ethyl group, which can affect its solubility and interaction with biological targets.
1-Butyl-4-methyl-1H-pyrazol-5-amine: The presence of a butyl group instead of an ethyl group can significantly alter the compound’s physical and chemical properties.
The uniqueness of this compound lies in its specific substitution pattern, which provides a balance between hydrophobicity and reactivity, making it suitable for a wide range of applications .
Properties
Molecular Formula |
C6H11N3 |
|---|---|
Molecular Weight |
125.17 g/mol |
IUPAC Name |
1-ethyl-N-methylpyrazol-4-amine |
InChI |
InChI=1S/C6H11N3/c1-3-9-5-6(7-2)4-8-9/h4-5,7H,3H2,1-2H3 |
InChI Key |
IHOYUFHPGKNPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![4-Amino-1-[4-(benzenesulfonyl)piperazin-1-yl]butan-1-one;2,2,2-trifluoroacetic acid](/img/structure/B13494818.png)

![N-[4-(aminomethyl)-1,3-thiazol-2-yl]propane-2-sulfonamide hydrochloride](/img/structure/B13494823.png)

![2-(Aminomethyl)imidazo[1,2-a]pyridine-8-carboxylic acid dihydrochloride](/img/structure/B13494830.png)
![(2R)-2-{[(tert-butoxy)carbonyl]amino}-3-(3-methyl-3H-diazirin-3-yl)propanoic acid](/img/structure/B13494844.png)

![benzyl 3-iodo-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B13494853.png)
![O5-benzyl O2-tert-butyl 7-oxo-2,5-diazaspiro[3.4]octane-2,5-dicarboxylate](/img/structure/B13494858.png)

